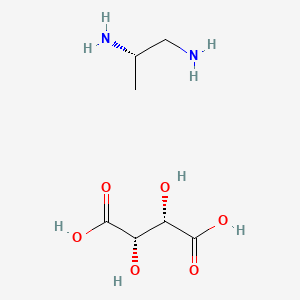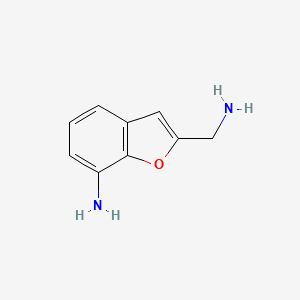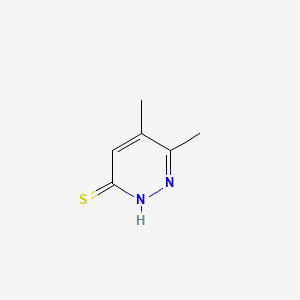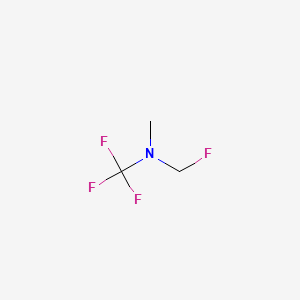
(S)-(-)-Diaminopropane tartaric acid
Vue d'ensemble
Description
(S)-(-)-Diaminopropane tartaric acid is a chiral compound that combines the properties of diaminopropane and tartaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (S)-(-)-Diaminopropane tartaric acid typically involves the resolution of racemic mixtures using chiral reagents. One common method is the reaction of racemic diaminopropane with enantiomerically pure tartaric acid to form diastereomeric salts, which can then be separated based on their differing physical properties . Another approach involves the use of penicillin molds that selectively consume one enantiomer, leaving the desired this compound .
Industrial Production Methods
Industrial production of this compound often relies on large-scale resolution techniques. These methods include the use of chiral chromatography or crystallization techniques to separate the desired enantiomer from a racemic mixture. The process may also involve the use of specific molds or bacteria that preferentially metabolize one enantiomer, allowing for the isolation of the other .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-Diaminopropane tartaric acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form dioxosuccinic acid using reagents like hydrogen peroxide and ferrous sulfate.
Reduction: Reduction with hydriodic acid yields succinic acid.
Substitution: It can react with ammonio-silver nitrate to produce metallic silver.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ferrous sulfate, hydriodic acid, and ammonio-silver nitrate. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include dioxosuccinic acid, succinic acid, and metallic silver, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-(-)-Diaminopropane tartaric acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-(-)-Diaminopropane tartaric acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis in high doses . The compound’s chiral nature allows it to interact selectively with various enzymes and proteins, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,R)-Tartaric acid: The enantiomer of (S,S)-tartaric acid, with similar physical properties but opposite optical rotation.
Meso-tartaric acid: An optically inactive form of tartaric acid with distinct physical properties compared to the enantiomerically pure forms.
Succinic acid: A structurally related compound that shares some chemical properties but lacks the chiral centers present in tartaric acid.
Uniqueness
(S)-(-)-Diaminopropane tartaric acid is unique due to its combination of diaminopropane and tartaric acid moieties, providing both chiral centers and functional groups that enable a wide range of chemical reactions and applications. Its ability to act as a resolving agent and its specific interactions with biological molecules make it particularly valuable in research and industrial applications .
Propriétés
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKUQIZTKWBJU-KBZAOUMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58649-86-8 | |
| Record name | 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58649-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90669968 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-22-6 | |
| Record name | 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)





![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)


